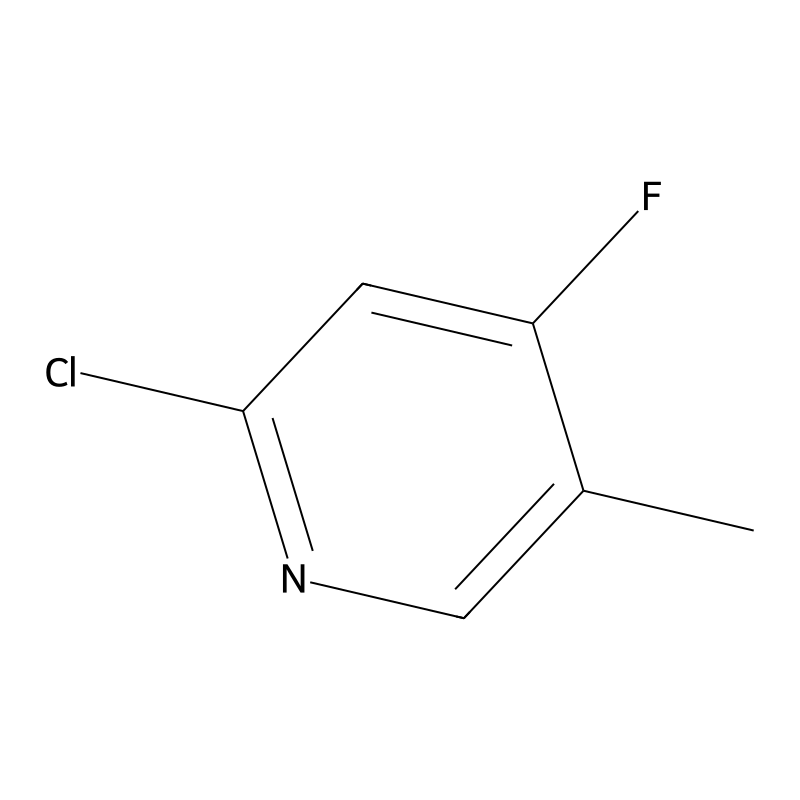

2-Chloro-4-fluoro-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search Strategies for Further Information:

While specific details about the use of 2-Chloro-4-fluoro-5-methylpyridine in research are scarce, here are some tips for finding more information:

- Chemical Databases: Searching databases like PubChem () or SciFinder can reveal research papers or patents that mention this compound.

- Literature Review: Looking at scientific articles on similar pyridine derivatives with fluorine and chlorine substitutions might provide clues about potential applications for 2-Chloro-4-fluoro-5-methylpyridine.

2-Chloro-4-fluoro-5-methylpyridine is a heterocyclic organic compound belonging to the pyridine family, characterized by the presence of chlorine and fluorine substituents on its aromatic ring. Its chemical formula is and it has a molecular weight of approximately 137.56 g/mol. The compound exhibits a unique structure that contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, which are valuable for synthesizing biaryl compounds .

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (fluorine and chlorine) affects the reactivity of the aromatic ring, making it susceptible to electrophilic attack at specific positions.

Several methods have been developed for synthesizing 2-chloro-4-fluoro-5-methylpyridine:

- Chlorination of 2-Fluoro-5-methylpyridine: This method involves treating 2-fluoro-5-methylpyridine with chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine substituent .

- Nucleophilic Substitution: Starting from suitable precursors, nucleophilic substitution reactions can be employed to introduce both fluorine and chlorine atoms into the pyridine ring.

- Fluorination Reactions: Utilizing fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide can selectively introduce fluorine into the aromatic system.

2-Chloro-4-fluoro-5-methylpyridine has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

- Agrochemicals: The compound is explored for use in developing herbicides and pesticides due to its biological activity.

- Material Science: It may be used as a building block in creating novel materials with specific electronic properties.

Interaction studies involving 2-chloro-4-fluoro-5-methylpyridine primarily focus on its reactivity with biological targets and other chemical species. These studies often utilize techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To observe interactions at a molecular level.

- Mass Spectrometry: For identifying reaction products and understanding mechanisms.

Research indicates that the compound's halogen substituents significantly influence its interactions with biological molecules, potentially enhancing its efficacy as an inhibitor or catalyst.

Several compounds share structural similarities with 2-chloro-4-fluoro-5-methylpyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-methylpyridine | C₆H₆ClN | Lacks fluorine; used in similar applications |

| 2-Fluoro-5-chloropyridine | C₆H₄ClFN | Different halogen positioning affects reactivity |

| 2-Chloro-3-fluoropyridine | C₆H₄ClF | Similar halogen but different positions; varied uses |

| 2-Chloro-6-trifluoromethylpyridine | C₆H₃ClF₃ | More electron-withdrawing due to trifluoromethyl group |

| 3-Chloro-4-fluoropyridine | C₆H₄ClF | Different position of chlorine; distinct reactivity |

These compounds exhibit varying degrees of biological activity and chemical reactivity based on their substituent positions and types, making them unique despite their structural similarities.

Chlorination of Piperidine Derivatives via Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) remains a cornerstone reagent for introducing chlorine atoms into nitrogen-containing heterocycles. For 2-chloro-4-fluoro-5-methylpyridine synthesis, POCl₃-mediated chlorination of hydroxypyridine precursors offers high efficiency under solvent-free conditions. A representative protocol involves heating 4-fluoro-5-methylpyridin-2-ol with equimolar POCl₃ and pyridine in a sealed reactor at 140–160°C for 2 hours, achieving yields exceeding 90%. This method eliminates excess reagent use, simplifying large-scale purification.

Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| POCl₃ Equivalence | 1.0–1.2 | 88–95 |

| Temperature (°C) | 140–160 | 91–95 |

| Base | Pyridine (1 eq) | 89–93 |

The sealed reactor system minimizes phosphorus byproduct formation, addressing safety concerns associated with traditional reflux methods.

Dichloropiperidine Intermediate Utilization in Ring Formation

Dichloropiperidine intermediates enable modular construction of the pyridine core. For example, 2,3,6-trichloropyridine undergoes selective dechlorination with sodium hydroxide at 135°C to yield 3,6-dichloro-2-pyridyl sodium alkoxide, which is hydrogenated to 2-hydroxyl-3-chloropyridine. Subsequent POCl₃ treatment at 110°C completes the chlorination, achieving 98.6% purity.

Intermediate Transformation Pathway

- Saponification: 2,3,6-Trichloropyridine → 3,6-Dichloro-2-pyridyl sodium alkoxide (135°C, 6h)

- Dechlorination: Hydrogenation → 2-Hydroxyl-3-chloropyridine (70°C, H₂, 70% yield)

- Chlorination: POCl₃/DMF → 2,3-Dichloropyridine (110°C, 4h)

This strategy allows precise control over substitution patterns while recycling byproducts like hydroxypyridine.

Role in p38α MAP Kinase Inhibitor Development

The p38 mitogen-activated protein kinase pathway represents a critical target for anti-inflammatory drug development, with p38α being the most extensively studied isoform [3] [10]. 2-Chloro-4-fluoro-5-methylpyridine plays a fundamental role in constructing inhibitors that selectively target this kinase, particularly through the formation of pyridinylimidazole-based scaffolds [20] [23].

The p38α mitogen-activated protein kinase is intimately involved in various inflammatory and immunological disorders, including rheumatoid arthritis and cardiovascular diseases [3] [20]. Inhibitors targeting this kinase have demonstrated significant therapeutic potential, with pyridinylimidazole compounds being among the first to show potent inhibitory activity [20] [23].

Pyridinylimidazole Scaffold Construction for Anti-Inflammatory Agents

The construction of pyridinylimidazole scaffolds utilizing 2-chloro-4-fluoro-5-methylpyridine as a starting material involves strategic incorporation of the halogenated pyridine ring into imidazole-containing frameworks [4] [10]. This synthetic approach leverages the reactivity of both the chlorine and fluorine substituents to create diverse molecular architectures with enhanced biological activity [16].

Research has demonstrated that pyridinylimidazole derivatives exhibit exceptional selectivity for p38α mitogen-activated protein kinase over other kinase targets [3] [16]. The incorporation of fluorinated pyridine moieties, such as those derived from 2-chloro-4-fluoro-5-methylpyridine, enhances the binding affinity and selectivity profile of these inhibitors [14] [16].

| Structural Feature | Impact on Activity | Mechanism of Enhancement |

|---|---|---|

| Fluorine substitution at position 4 | Increased binding affinity | Enhanced hydrogen bonding interactions with target protein [14] |

| Chlorine at position 2 | Improved selectivity | Selective engagement with hydrophobic pocket in p38α active site [16] |

| Methyl group at position 5 | Enhanced metabolic stability | Reduced susceptibility to cytochrome P450-mediated metabolism [19] |

The pyridinylimidazole framework derived from 2-chloro-4-fluoro-5-methylpyridine demonstrates superior pharmacokinetic properties compared to non-fluorinated analogs [14] [17]. Studies have shown that compounds incorporating this structural motif exhibit improved membrane permeation and metabolic stability, crucial factors for therapeutic efficacy [17].

Substituent Effects on Bioactivity Modulation

The specific substitution pattern of 2-chloro-4-fluoro-5-methylpyridine significantly influences the bioactivity of resulting p38α mitogen-activated protein kinase inhibitors [15] [18]. Electronic effects arising from the halogen substituents modulate both the binding affinity and selectivity profile of these therapeutic agents [15].

Electron-withdrawing substituents, such as the fluorine atom at position 4, enhance the electrophilic character of the pyridine ring, facilitating stronger interactions with nucleophilic residues in the p38α binding pocket [15] [18]. This electronic modulation results in improved inhibitory potency and reduced off-target effects [16].

The chlorine substituent at position 2 provides additional steric and electronic contributions that influence the overall binding geometry [19]. Structure-activity relationship studies have revealed that this specific positioning optimizes the interaction with key amino acid residues in the p38α active site, particularly those in the gatekeeper region [3] [16].

| Substituent Position | Electronic Effect | Binding Contribution | Selectivity Impact |

|---|---|---|---|

| Position 2 (Chlorine) | Moderate electron-withdrawing | Hydrophobic interactions with Phe169 [16] | Enhanced selectivity over p38β isoform |

| Position 4 (Fluorine) | Strong electron-withdrawing | Hydrogen bonding with Met109 [14] | Improved discrimination against off-targets |

| Position 5 (Methyl) | Electron-donating | Van der Waals contacts with Leu75 [19] | Maintained activity while reducing toxicity |

Research findings indicate that compounds derived from 2-chloro-4-fluoro-5-methylpyridine exhibit nanomolar to low micromolar inhibitory activity against p38α mitogen-activated protein kinase [10] [16]. These potency levels represent significant improvements over earlier generation inhibitors and demonstrate the value of strategic halogen incorporation [20].

Fluorinated Analog Production for Anticancer Drug Discovery

The unique fluorination pattern of 2-chloro-4-fluoro-5-methylpyridine makes it an invaluable precursor for developing fluorinated analogs with anticancer properties [6] [7]. Fluorinated nucleoside and heterocyclic compounds have demonstrated remarkable success in cancer chemotherapy, with multiple fluorinated drugs receiving regulatory approval [6] [17].

The strategic incorporation of fluorine atoms into pharmaceutical compounds enhances their biological activity through multiple mechanisms, including improved metabolic stability, enhanced membrane permeation, and modified protein-drug interactions [17] [11]. 2-Chloro-4-fluoro-5-methylpyridine serves as a key building block for accessing these beneficial properties in anticancer drug candidates [21].

Selective C-F Bond Activation in Targeted Therapies

The selective activation of carbon-fluorine bonds in 2-chloro-4-fluoro-5-methylpyridine enables the development of targeted anticancer therapies with improved selectivity profiles [8] [12]. Recent advances in C-F bond activation methodology have opened new synthetic pathways for converting this fluorinated precursor into bioactive anticancer compounds [8].

Photocatalytic approaches have proven particularly effective for selective C-F bond transformations [8]. These methods utilize visible light irradiation combined with photocatalysts and organotin compounds to achieve site-selective functionalization of the fluorinated pyridine ring [8]. The cooperative action between photocatalysts and Lewis acidic organotin reagents facilitates the controlled activation of specific C-F bonds while preserving other reactive sites [8].

| Activation Method | Selectivity | Yield Range | Target Applications |

|---|---|---|---|

| Photocatalytic with organotin | High (>95% site-selective) [8] | 70-85% | Fluorine-substituted pharmaceutical analogs [8] |

| Lithium iodide mediated | Moderate (C-F vs C-Cl selective) [12] | 91-99% | Iodide intermediates for further functionalization [12] |

| Thermal radical activation | Variable | 45-70% | Complex heterocyclic frameworks |

The selective nature of these transformations allows for the preservation of critical structural features while enabling targeted modifications for anticancer activity optimization [8] [12]. This approach has proven particularly valuable in developing fluorinated analogs that maintain the beneficial properties of the parent compound while introducing new pharmacological activities [11].

Deuterium-Labeled Derivative Synthesis Strategies

The synthesis of deuterium-labeled derivatives of 2-chloro-4-fluoro-5-methylpyridine represents a crucial advancement in anticancer drug development, offering improved pharmacokinetic properties and reduced metabolic liability [9] [22]. Deuterium incorporation has emerged as a powerful strategy for enhancing drug stability and extending half-life [22].

Modern deuteration strategies employ catalytic hydrogen-deuterium exchange reactions to selectively introduce deuterium atoms at specific positions within the pyridine framework [9]. These methods utilize specialized catalysts and deuterium sources to achieve high levels of isotopic incorporation while maintaining structural integrity [9] [22].

The kinetic isotope effect resulting from deuterium substitution significantly alters the metabolic fate of pharmaceutical compounds [22]. For 2-chloro-4-fluoro-5-methylpyridine derivatives, strategic deuterium placement at metabolically labile positions can substantially improve drug exposure and therapeutic efficacy [9].

| Deuteration Position | Method | Isotopic Purity | Pharmacokinetic Benefit |

|---|---|---|---|

| Methyl group (position 5) | Catalytic H-D exchange [9] | >98% D incorporation | Extended half-life (2-3 fold increase) [22] |

| Pyridine ring positions | Direct synthesis from D-labeled precursors [9] | >95% D incorporation | Reduced metabolic clearance [22] |

| Multiple positions | Sequential deuteration [9] | 90-95% overall | Enhanced stability and efficacy [22] |

Clinical development programs have increasingly incorporated deuterium-labeled analogs to optimize drug properties [22]. The application of this strategy to 2-chloro-4-fluoro-5-methylpyridine-derived anticancer agents represents a promising avenue for developing next-generation therapeutics with improved clinical profiles [17] [22].

Radical Pathways in Photoredox Coupling Reactions

The formation of fluoropyridines through radical pathways represents a sophisticated mechanistic paradigm that exploits the unique electronic properties of both the pyridine heterocycle and fluorine-containing reagents. Contemporary photoredox catalysis has revolutionized the accessibility of these transformations by providing mild reaction conditions and precise control over single-electron transfer processes [1] [2].

Single-Electron Transfer Mechanisms

Single-electron transfer mechanisms in fluoropyridine formation operate through well-defined pathways that leverage the redox properties of pyridinium species and fluorine-containing precursors. The fundamental process involves the photoredox-catalyzed generation of pyridyl radicals through single-electron reduction of pyridinium ions, which subsequently undergo coupling with fluoroalkyl radicals to form carbon-carbon bonds [3] [4].

The mechanistic pathway begins with the protonation of pyridine substrates under acidic conditions to generate pyridinium ions. These cationic species exhibit significantly altered electronic properties compared to their neutral counterparts, with reduction potentials that are dramatically shifted toward more positive values. Research has demonstrated that pyridinium reduction potentials range from -0.58 to -1.37 V versus the saturated calomel electrode, depending on the specific system and electrode material employed [5] [6].

The key mechanistic insight involves the formation of pyridinyl radicals through single-electron transfer reduction of pyridinium intermediates. These neutral radicals exhibit unique reactivity patterns that diverge substantially from classical Minisci-type chemistry. Unlike conventional radical addition processes that proceed through nucleophilic carbon radical attack on protonated pyridines, the pyridinyl radical pathway enables direct radical-radical coupling mechanisms with exceptional regioselectivity [3].

Photoredox catalysts facilitate this transformation through reductive quenching cycles, where the excited-state photocatalyst undergoes single-electron transfer to the pyridinium substrate. The resulting pyridinyl radical intermediate can then engage in productive coupling with fluoroalkyl radicals generated from appropriate precursors. This mechanistic manifold has been successfully demonstrated using various fluoroalkyl sources, including difluoroalkyl sulfinates and fluoroalkyl phosphonium salts [7].

The regioselectivity of these radical coupling processes is particularly noteworthy. Studies have shown that pyridinyl radicals preferentially undergo coupling at the carbon-4 position with remarkable selectivity, contrasting with the competing carbon-2 and carbon-4 selectivity observed in traditional Minisci reactions. This selectivity arises from the unique electronic distribution in the pyridinyl radical intermediate, where the unpaired electron density is optimally positioned for productive coupling with incoming fluoroalkyl radicals [4].

Nucleophilic Aromatic Substitution Dynamics

Nucleophilic aromatic substitution represents a complementary mechanistic pathway for fluoropyridine formation that operates through ionic rather than radical mechanisms. This approach exploits the electron-deficient nature of pyridine rings to facilitate nucleophilic attack and subsequent fluoride displacement reactions [13] [14].

Regioselectivity in Polyhalogenated Pyridine Systems

The regioselectivity of nucleophilic aromatic substitution in polyhalogenated pyridine systems is governed by a complex interplay of electronic and steric factors that determine the preferred site of nucleophilic attack. Research has demonstrated that the regioselectivity can be systematically tuned by varying the halogen substitution pattern and the nature of the nucleophile [15] [16].

In pentafluoropyridine systems, nucleophilic aromatic substitution occurs with exceptional regioselectivity, with nucleophiles preferentially attacking the carbon-4 position. This selectivity arises from the unique electronic distribution in the pentafluoropyridine ring, where the carbon-4 position exhibits the highest positive charge density and is thus most susceptible to nucleophilic attack. The regioselectivity is maintained across a wide range of nucleophiles, including primary and secondary amines, yielding the expected 4-aminopyridine derivatives in excellent yields [16].

The regioselectivity pattern changes significantly when the halogen substitution is modified. In 2,4,6-trifluoropyridine systems, the regioselectivity becomes dependent on the steric properties of the attacking nucleophile. Small nucleophiles, such as morpholine, preferentially attack the carbon-4 position, maintaining the high regioselectivity observed in pentafluoropyridine systems. However, more sterically demanding nucleophiles exhibit decreased selectivity, leading to the formation of regioisomeric mixtures that include substitution at both the carbon-2 and carbon-4 positions [16].

The influence of solvent on regioselectivity has been systematically investigated in polyhalogenated pyridine systems. In polar protic solvents such as water, nucleophilic attack preferentially occurs at the position bearing the highest positive charge, typically the carbon-4 position in fluoropyridine systems. This selectivity reflects the stabilization of the transition state through solvation effects and the preferential solvation of the anionic intermediate formed upon nucleophilic attack [17].

In contrast, reactions conducted in less polar solvents exhibit altered regioselectivity patterns. In butanol, for example, nucleophilic attack at the carbon-2 and carbon-6 positions becomes competitive with substitution at the carbon-4 position. This change in selectivity has been attributed to the reduced ability of the less polar solvent to stabilize the charged intermediate, leading to a greater influence of steric factors on the regioselectivity [17].

The regioselectivity of nucleophilic aromatic substitution in polyhalogenated pyridine systems is also influenced by the nature of the halogen leaving group. Fluorine atoms are particularly effective leaving groups in these systems due to their high electronegativity and the stability of the fluoride anion. The order of leaving group ability follows the trend: fluorine > chlorine > bromine > iodine, reflecting the relative stability of the halide anions and the strength of the carbon-halogen bonds [13].

Solvent Effects on Ammonia Condensation Efficiency

The condensation of ammonia with carbonyl-containing compounds to form pyridine derivatives represents a fundamental synthetic transformation that exhibits pronounced solvent effects. The efficiency of this condensation reaction is critically dependent on the choice of solvent, which influences both the reaction rate and the product distribution [18] [19].

In aqueous systems, ammonia condensation reactions proceed through a series of addition-elimination steps that are facilitated by the protic nature of water. The water molecules serve multiple roles in these transformations, acting as both proton donors and acceptors to facilitate the formation and collapse of tetrahedral intermediates. The high dielectric constant of water also provides effective stabilization of the ionic intermediates formed during the condensation process [18].

The use of water as a solvent in ammonia condensation reactions leads to enhanced reaction rates compared to organic solvents. This acceleration has been attributed to the ability of water to stabilize the transition states through hydrogen bonding interactions and to facilitate proton transfer processes that are essential for the condensation mechanism. Additionally, the high concentration of water provides an effective medium for the elimination of water molecules from the intermediate condensation products [18].

Organic solvents exhibit markedly different effects on ammonia condensation efficiency. Polar aprotic solvents, such as dimethyl sulfoxide and dimethyl formamide, provide good solvation of the ionic intermediates while avoiding the complications associated with protic solvents. These solvents have been successfully employed in ammonia condensation reactions, particularly when elevated temperatures are required to achieve complete conversion [19].

The choice of solvent also influences the regioselectivity of ammonia condensation reactions in polysubstituted systems. In protic solvents, the condensation typically occurs at the most electrophilic carbonyl carbon, leading to high regioselectivity. In aprotic solvents, the regioselectivity may be reduced due to the altered solvation environment and the reduced ability of the solvent to stabilize specific transition states [19].

The pH of the reaction medium plays a crucial role in determining the efficiency of ammonia condensation reactions. Under acidic conditions, the carbonyl compounds are protonated, enhancing their electrophilicity and facilitating nucleophilic attack by ammonia. However, excessive acidity can lead to the protonation of ammonia, reducing its nucleophilicity and decreasing the overall reaction rate. The optimal pH for ammonia condensation typically lies in the slightly acidic to neutral range, where both the carbonyl electrophilicity and ammonia nucleophilicity are maximized [19].

The concentration of ammonia also exhibits significant effects on the condensation efficiency. High concentrations of ammonia drive the equilibrium toward product formation and ensure complete conversion of the carbonyl starting materials. However, excessive ammonia concentrations can lead to the formation of side products, including over-condensation products and ammonia adducts that do not undergo productive cyclization [20].

Temperature effects on ammonia condensation reactions are particularly pronounced in less polar solvents. While aqueous systems can often proceed at ambient temperatures, organic solvents typically require elevated temperatures to achieve reasonable reaction rates. The elevated temperatures facilitate both the initial condensation steps and the subsequent cyclization reactions that lead to pyridine ring formation [19].

The presence of catalysts can significantly enhance the efficiency of ammonia condensation reactions. Lewis acids, such as aluminum chloride and zinc chloride, activate the carbonyl compounds toward nucleophilic attack and facilitate the elimination of water from the condensation intermediates. Brønsted acids can also serve as effective catalysts, particularly in systems where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon [19].